8-Aminoguanine

説明

Synthesis Analysis

8-Aminoguanine's synthesis has been a subject of research to understand its incorporation into biological molecules and potential therapeutic applications. A notable approach to its synthesis is based on molecular modeling, leading to the stabilization of DNA triplexes at neutral and acidic pH, demonstrating its unique interaction with DNA structures (Soliva et al., 2000). Moreover, methods involving the modification of guanine to introduce the amino group at the 8th position highlight the compound's synthetic accessibility and versatility.

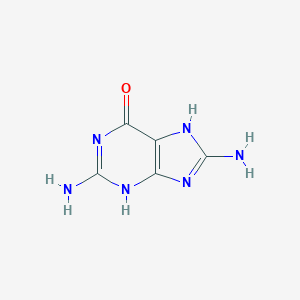

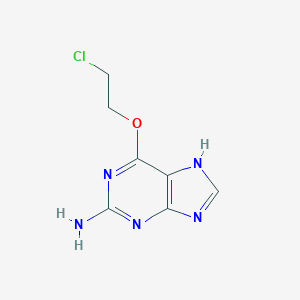

Molecular Structure Analysis

The molecular structure of 8-Aminoguanine significantly influences its interactions with DNA and RNA. By substituting the hydrogen atom at the 8th position of guanine with an amino group, 8-Aminoguanine exhibits enhanced triplex-stabilizing properties. This structural modification not only stabilizes triplex DNA but also induces specific molecular interactions, as confirmed through NMR experiments and molecular dynamics simulations, suggesting few structural changes in the triplex form due to this modification (Soliva et al., 2000).

Chemical Reactions and Properties

8-Aminoguanine participates in various chemical reactions, primarily due to its amino group. This functionality enables it to form stable complexes with DNA, impacting its structural integrity and function. The amino group at the 8th position plays a crucial role in stabilizing DNA triple helices, offering potential pathways for targeting specific DNA structures in therapeutic applications. Its ability to form covalent adducts with enzymes, such as in the case of alpha-oxamine synthases, showcases its reactivity and potential as a biochemical tool (Alexeev et al., 2006).

科学的研究の応用

PNP Inhibition : 8-Aminoguanine is recognized for its ability to inhibit purine nucleoside phosphorylase activity, making it a promising candidate in developing more effective PNP inhibitors. This property is significant for potentiating the cytotoxicity of certain nucleosides like 2'-deoxyguanosine in cancer research (Shewach et al., 1986).

Renal Function and Diuresis : Research has shown that 8-Aminoguanine can induce diuresis (increased urine production), natriuresis (sodium excretion), and glucosuria (glucose excretion) by inhibiting PNPase. This makes it potentially beneficial for renal function and offers a novel approach to treating conditions like hypertension and urinary incontinence (Jackson et al., 2018).

Urological Applications : 8-Aminoguanine has demonstrated potential in reversing age-related changes in the lower urinary tract, which could be significant in preventing and treating urinary incontinence, especially in aged populations (Birder et al., 2020).

DNA Stability : It stabilizes DNA triplexes at both neutral and acidic pH, which can have implications in genetic research and molecular biology. This property highlights its potential in influencing DNA structure and stability (Soliva et al., 2000).

Antihypertensive Properties : As a diuretic and natriuretic agent, 8-aminoguanine has been proposed as a new class of antihypertensive drugs, offering alternative mechanisms for controlling blood pressure (Jackson & Mi, 2017).

Genetic Information Protection : It plays a role in protecting genetic information from the effects of endogenous oxygen radicals, thus preventing the misincorporation of 8-oxoguanine into DNA. This has implications in understanding and potentially mitigating oxidative stress and its associated risks (Sakumi et al., 1993; Sekiguchi & Tsuzuki, 2002).

Safety And Hazards

When handling 8-Aminoguanine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is required .

特性

IUPAC Name |

2,8-diamino-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H6,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDKPTZGVLTYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N1)N)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182406 | |

| Record name | 8-Aminoguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Aminoguanine | |

CAS RN |

28128-41-8 | |

| Record name | 8-Aminoguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028128418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Aminoguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Aminoguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-AMINOGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K158TXW61R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

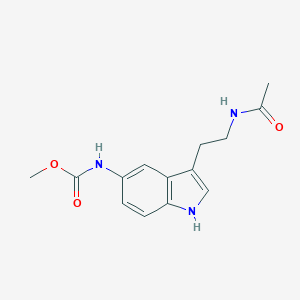

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)

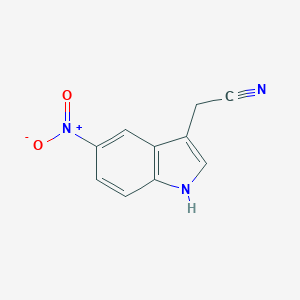

![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)